molecular formula C24H34Cl4N2O3 B13822345 beta-Chlornaltrexamine dihydrochloride

beta-Chlornaltrexamine dihydrochloride

Cat. No.: B13822345
M. Wt: 540.3 g/mol
InChI Key: JJZDLJGFHABVOM-FARCGQQCSA-N
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Description

Beta-Chlornaltrexamine dihydrochloride: is a potent, long-term opioid receptor blocker. It is known for its ability to effectively block the inhibitory effect of kappa opioid receptor agonists on dopamine release. This compound is primarily used in scientific research to study the mechanism of pain perception and opioid receptor functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chlornaltrexamine dihydrochloride involves the alkylation of naltrexone with bis(2-chloroethyl)amine. The reaction typically requires a polar organic solvent and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The final product is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Beta-Chlornaltrexamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .

Scientific Research Applications

Beta-Chlornaltrexamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used to study the chemical properties and reactivity of opioid receptor antagonists.

    Biology: The compound is employed in research on opioid receptors and their role in pain perception and neurotransmitter release.

    Medicine: It is used in preclinical studies to investigate potential therapeutic applications for pain management and addiction treatment.

    Industry: The compound is used in the development of new pharmaceuticals targeting opioid receptors

Mechanism of Action

Beta-Chlornaltrexamine dihydrochloride exerts its effects by irreversibly binding to opioid receptors, specifically the mu, delta, and kappa receptors. This binding prevents the receptors from interacting with their natural ligands, thereby blocking their signaling pathways. The compound’s alkylating group forms a covalent bond with the receptor, leading to long-term inhibition .

Comparison with Similar Compounds

Uniqueness: Beta-Chlornaltrexamine dihydrochloride is unique due to its irreversible binding to multiple opioid receptors, making it a valuable tool for long-term studies on opioid receptor functions and pain perception .

Properties

Molecular Formula

C24H34Cl4N2O3

Molecular Weight

540.3 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride

InChI

InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17?,19-,22+,23+,24+;;/m1../s1

InChI Key

JJZDLJGFHABVOM-FARCGQQCSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(CC[C@@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl

Origin of Product

United States

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